Chlorhexidine Impurity B
Overview
Description
. This compound is recognized for its complex structure and unique properties, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(6-((N-(N-(4-chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of N-(N-(6-((N-(N-(4-chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea is scaled up using large reactors and continuous flow processes. This approach allows for the efficient production of the compound while maintaining high purity and consistency. The industrial methods also incorporate advanced purification techniques to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(N-(6-((N-(N-(4-chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler, reduced forms of the compound.
Scientific Research Applications
N-(N-(6-((N-(N-(4-chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(N-(6-((N-(N-(4-chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Chlorhexidine dihydrochloride impurity B: This compound shares structural similarities with N-(N-(6-((N-(N-(4-chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea and is often studied in comparison to understand their unique properties.
Other carbamimidoyl derivatives: These compounds have similar functional groups and are used as reference points for studying the unique characteristics of N-(N-(6-((N-(N-(4-chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea.
Uniqueness
N-(N-(6-((N-(N-(4-chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
[N'-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClN9O/c17-11-5-7-12(8-6-11)24-15(20)25-13(18)22-9-3-1-2-4-10-23-14(19)26-16(21)27/h5-8H,1-4,9-10H2,(H5,18,20,22,24,25)(H5,19,21,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATUPHDTTULFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)N)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)NC(=O)N)N)/N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308292-89-8 | |
Record name | N-(N-(6-((N-(N-(4-Chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308292898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(N-(6-((N-(N-(4-CHLOROPHENYL)CARBAMIMIDOYL)CARBAMIMIDOYL)AMINO)HEXYL)CARBAMIMIDOYL)UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/284W3RP733 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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